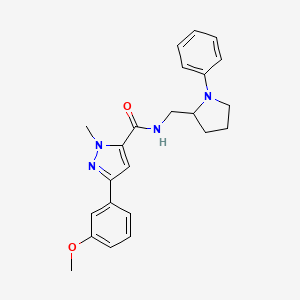

3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-5-carboxamide derivative featuring a 3-methoxyphenyl group at position 3 of the pyrazole ring and a complex N-substituent comprising a phenylpyrrolidinylmethyl moiety.

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-26-22(15-21(25-26)17-8-6-12-20(14-17)29-2)23(28)24-16-19-11-7-13-27(19)18-9-4-3-5-10-18/h3-6,8-10,12,14-15,19H,7,11,13,16H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKGVTIGKZOVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 390.487 g/mol. The compound's structure features a pyrazole core substituted with a methoxyphenyl group and a pyrrolidine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Specifically, this compound has shown promise in several areas:

- Anti-inflammatory Activity : Pyrazoles are often investigated for their potential to inhibit inflammatory pathways. The presence of the methoxy group in this compound may enhance its anti-inflammatory effects.

- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation.

- Neuroprotective Effects : Given the structural similarities with other neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Cyclooxygenase (COX) : Similar to other pyrazoles, it may inhibit COX enzymes, reducing the production of pro-inflammatory prostaglandins.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and cell survival.

Case Studies and Research Findings

Recent studies have explored the biological activities of pyrazole compounds, including this specific derivative:

- Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer properties. It was found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines .

- Neuroprotection Research : Another investigation focused on the neuroprotective effects of pyrazoles in models of neurodegeneration. The results indicated that compounds with similar structures could reduce oxidative stress markers in neuronal cells .

- Inflammation Model Studies : In models of inflammation, compounds structurally related to this one demonstrated significant reductions in inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities reported for various pyrazole derivatives compared to this compound:

| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| Compound A | Yes | Moderate | Yes |

| Compound B | Yes | High | No |

| This Compound | Potentially | Promising | Under Investigation |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s key structural elements are compared to similar pyrazole carboxamides (Table 1):

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances metabolic stability and lipophilicity compared to the target compound’s methoxy group (electron-donating).

- Aromatic Diversity: Chlorophenyl () and dichlorophenyl () substituents may improve receptor binding affinity but increase toxicity risks compared to the target’s 3-methoxyphenyl.

Pharmacological and Biochemical Insights

- Receptor Affinity: Compounds with fluorinated or chlorinated aryl groups (e.g., ) often exhibit higher CB1/CB2 receptor binding due to enhanced hydrophobic interactions . However, the target’s methoxy group may favor selectivity for serotonin or adenosine receptors.

- Signal Transduction: Pyrazole carboxamides with bulky N-substituents (e.g., pyrrolidinylmethyl in the target) are less likely to modulate ion channels (e.g., Q-type calcium channels) compared to simpler analogs .

- Metabolic Stability: The trifluoromethyl group in reduces oxidative metabolism, whereas the target’s methoxy group may increase susceptibility to demethylation.

Research Findings and Implications

- Structure-Activity Relationship (SAR):

- Biological Data Gaps: Limited evidence exists for the target compound’s specific activity.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step organic reactions, typically starting with pyrazole ring formation followed by functional group substitutions. A common approach includes:

- Pyrazole Core Synthesis : Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) to form the pyrazole ring .

- Substitutions : Methoxyphenyl and pyrrolidinylmethyl groups are introduced via nucleophilic aromatic substitution (for aryl groups) or alkylation reactions (for the pyrrolidine moiety).

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Monitor intermediates via Thin Layer Chromatography (TLC) and confirm final products using NMR and HPLC (>95% purity) .

- Adjust stoichiometric ratios (e.g., 1.1:1 molar excess of alkylating agents) to minimize side products .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Key analytical methods include:

- Spectroscopy :

- Chromatography :

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

SAR studies should systematically modify functional groups and assess pharmacological outcomes:

- Variable Groups :

- Assays :

Advanced: What strategies resolve contradictions in biological activity data across structural analogs?

Contradictions may arise from assay conditions or substituent-specific effects. Mitigation approaches include:

- Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls .

- Meta-Analysis : Compare logP values (e.g., calculated via ChemDraw) to correlate lipophilicity with membrane permeability discrepancies .

- Crystallography : Resolve 3D structures (e.g., X-ray) to identify conformational impacts on activity .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

- pH Stability :

- Thermal Stability :

- Light Sensitivity :

- Methoxy groups may oxidize under UV light; use amber vials for storage .

Advanced: What methodologies elucidate reaction mechanisms for key synthetic steps?

- Kinetic Studies : Monitor intermediates via real-time NMR to identify rate-determining steps (e.g., pyrrolidine alkylation) .

- Isotopic Labeling : Use deuterated reagents (e.g., DMF-d₇) to trace proton transfer pathways .

- Computational Modeling : Apply DFT (e.g., Gaussian 09) to simulate transition states and activation energies .

Basic: How should researchers handle structural analogs with conflicting solubility profiles?

- Solubility Screening : Test in DMSO, ethanol, and PBS (pH 7.4) to identify optimal solvents .

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) via post-synthetic modifications .

Advanced: What are the implications of stereochemistry in the pyrrolidine moiety for biological targeting?

- The pyrrolidine’s chiral center (C2) influences binding to enantioselective targets (e.g., GPCRs).

- Resolution Methods :

- Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Compare activity of R vs. S configurations in receptor-binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.